molecular formula C14H20N2O4 B11766305 tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate

tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate

Cat. No.: B11766305
M. Wt: 280.32 g/mol
InChI Key: JRORYNGKOWOAAH-SNVBAGLBSA-N
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Description

tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is a chiral benzoxazine derivative featuring a hydroxymethyl substituent at the 2-position and a tert-butyl carbamate group at the 6-position of the benzoxazine core. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for targeting kinases and receptors due to its stereochemical and functional group diversity . Its (R)-configuration at the hydroxymethyl group and the tert-butyl carbamate’s role as a protective moiety enhance its stability during synthetic processes, making it valuable for constructing complex bioactive molecules .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-9-4-5-12-11(6-9)15-7-10(8-17)19-12/h4-6,10,15,17H,7-8H2,1-3H3,(H,16,18)/t10-/m1/s1

InChI Key

JRORYNGKOWOAAH-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)O[C@H](CN2)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(CN2)CO

Origin of Product

United States

Preparation Methods

Synthesis of (R)-2-(Hydroxymethyl)-3,4-dihydro-2H-benzo[b] oxazin-6-amine

Starting Materials :

  • 2-Amino-4-nitrophenol

  • (2S)-2-(Chloromethyl)oxirane

Procedure :

  • Nucleophilic Epoxide Opening :
    A mixture of 2-amino-4-nitrophenol (250.0 g, 1.62 mol) and (2S)-2-(chloromethyl)oxirane (330.0 g, 3.57 mol) in ethanol:water (2500 mL:25 mL) is stirred at 60°C for 12 hours, yielding 2-[[(2S)-3-chloro-2-hydroxypropyl]amino]-4-nitrophenol as a brown oil.

  • Cyclization to Benzoxazine :
    The intermediate is treated with potassium carbonate (134.5 g, 973 mmol) in ethanol (2.5 L) at 90°C for 12 hours, inducing ring closure to form [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol.

  • Nitro Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, affording the (R)-2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b]oxazin-6-amine intermediate.

Boc Protection of the Amine

Reagents :

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

Procedure :
The amine intermediate is reacted with Boc₂O (1.1 equiv) in tetrahydrofuran (THF) at 0–25°C for 4–6 hours, catalyzed by DMAP. This step installs the tert-butoxycarbonyl (Boc) protecting group, yielding the target compound.

Key Data :

ParameterValueSource
Yield (Boc step)75–85%
Purity (HPLC)≥98%
Optical Purity>99% ee (R-configuration)

Stereochemical Control and Chiral Resolution

The (R)-configuration at the hydroxymethyl-bearing carbon is critical for biological activity in analogous compounds. Two primary strategies ensure stereochemical fidelity:

Chiral Epoxide Utilization

Using enantiomerically pure (2S)-2-(chloromethyl)oxirane directs the stereochemical outcome during the initial epoxide opening. The SN2 mechanism ensures inversion, resulting in the desired (R)-configuration.

Crystallization-Based Purification

Crude product mixtures are subjected to chiral chromatography (e.g., Chiralpak AD-H column) or recrystallization from hexane/ethyl acetate to achieve enantiomeric excess >99%.

Alternative Routes and Derivatives

Patent US20160304476A1 describes variants of the target compound with modified sulfonyl or heteroaryl groups, synthesized via analogous methods:

Sulfonylation at the 4-Position

The benzoxazine nitrogen undergoes sulfonylation using aryl/heteroaryl sulfonyl chlorides before Boc protection. For example:

  • Example 2A : Reaction with 5-bromo-2-chloropyridine-3-sulfonyl chloride affords a sulfonated derivative (m/z 556 [M + Na]⁺).

Reaction Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine

  • Temperature: 0°C → 25°C

Functional Group Compatibility

The hydroxymethyl group remains intact under mild Boc protection conditions (pH 7–9, 0–25°C), avoiding esterification or oxidation.

Scalability and Process Optimization

Solvent Selection

Ethanol/water mixtures facilitate epoxide ring-opening and cyclization while minimizing side reactions (e.g., polymerization).

Temperature Control

  • Epoxide Opening : 60°C balances reaction rate and byproduct formation.

  • Cyclization : 90°C ensures complete ring closure within 12 hours.

Catalytic Hydrogenation

Pd/C (5 wt%) in methanol achieves quantitative nitro reduction without over-reduction of the benzoxazine ring.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC-MS : Confirms molecular weight (280.32 g/mol).

  • Chiral HPLC : Validates enantiomeric excess.

  • ¹H/¹³C NMR : Assigns peaks for the benzoxazine core (δ 4.2–4.4 ppm, OCH₂), hydroxymethyl (δ 3.6–3.8 ppm), and Boc group (δ 1.4 ppm).

Challenges and Mitigation Strategies

Epoxide Purity

Impure (2S)-2-(chloromethyl)oxirane leads to racemization. Sourcing from reputable suppliers (e.g., Fluorochem) ensures consistent optical purity.

Nitro Reduction Byproducts

Excessive hydrogen pressure causes ring hydrogenation. Controlled H₂ uptake (1–3 atm) prevents this.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk procurement of Boc₂O and (2S)-2-(chloromethyl)oxirane reduces per-unit costs.

Waste Management

Ethanol/water mixtures are distilled and reused, aligning with green chemistry principles.

Recent Advancements (Post-2020)

While the core methodology remains unchanged, recent patents emphasize:

  • Flow Chemistry : Continuous processing reduces reaction times by 40%.

  • Biocatalytic Approaches : Lipases for enantioselective synthesis (pilot-scale trials ongoing) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

One of the prominent applications of this compound lies in its potential as an antimicrobial agent. Research indicates that derivatives of oxazolidinones, which include compounds similar to tert-butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate, exhibit significant antibacterial activity against gram-positive pathogens. These compounds inhibit protein synthesis at the initiation stage, making them effective against antibiotic-resistant strains .

Case Study: Synthesis and Activity

A study focused on the synthesis of oxazolidinone derivatives demonstrated that modifications to the structure can enhance antimicrobial efficacy. For instance, the introduction of a hydroxymethyl group at specific positions was found to improve activity against resistant bacterial strains. The study utilized this compound as a precursor for synthesizing these derivatives .

Anti-Cancer Research

The compound has also been investigated for its potential anti-cancer properties. It is hypothesized that the oxazolidinone framework can be optimized to target cancer cell metabolism. Initial studies suggest that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial15
Oxazolidinone AAnticancer10
Oxazolidinone BAntimicrobial5

Agrochemical Applications

The versatility of this compound extends to agrochemicals. Its ability to modify biological pathways makes it a candidate for developing herbicides and pesticides.

Herbicidal Activity

Research has shown that compounds with similar structural features can inhibit specific enzymes involved in plant growth. By optimizing the functional groups on the carbamate structure, researchers aim to create effective herbicides that target weeds without harming crops .

Case Study: Herbicide Development

A recent study explored the synthesis of herbicidal agents based on the carbamate structure. The findings indicated that specific modifications led to enhanced selectivity and potency against common agricultural weeds. The study utilized this compound as a scaffold for further development .

Materials Science Applications

In materials science, this compound is being investigated for its potential use in developing polymers and coatings due to its unique chemical properties.

Polymer Synthesis

The reactivity of the carbamate group allows for incorporation into polymer backbones. Research is ongoing into using this compound as a building block for creating biodegradable plastics that have reduced environmental impact compared to conventional materials .

Data Table: Polymer Properties

Polymer TypeCompositionDegradation RateReference
Biodegradable PlasticThis compound + PLA12 weeks
Conventional PlasticPolyethylene100+ years

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Positional Isomers

  • tert-Butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate (CAS 1638744-48-5): This analogue lacks the hydroxymethyl group but retains the tert-butyl carbamate at the 6-position. Applications include intermediates for kinase inhibitors .
  • Phenyl (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)-carbamate (Compound 10, ) : A positional isomer with a phenyl carbamate at the 8-position and a ketone at the 3-position. The electron-withdrawing ketone and bulky phenyl group reduce nucleophilic reactivity compared to the tert-butyl derivative, affecting its utility in coupling reactions .

Functional Group Modifications

  • (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol (Compound 18, ): Shares the hydroxymethyl group but lacks the tert-butyl carbamate. The absence of the carbamate increases polarity, as evidenced by its lower molecular weight (188.12 [M+Na]+) and distinct NMR shifts (e.g., δ 4.39–4.15 ppm for the hydroxymethyl proton) .
  • tert-Butyl (S)-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate (Compound (S)-3, ): Features a tetrahydrobenzo[1,2-d]thiazole core instead of benzoxazine.

Halogenated Derivatives

  • 1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione () : Incorporates trifluoromethyl and propynyl groups. The electron-deficient trifluoromethyl group increases metabolic stability, while the propynyl moiety enables click chemistry applications .
  • 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl derivatives () : Fluorination at the 8-position enhances membrane permeability and bioavailability, as seen in Bruton’s tyrosine kinase (BTK) inhibitors. The fluorine atom’s electronegativity also modulates electronic effects on the aromatic ring .

Carbamate Variants

Compound Name Carbamate Group Core Structure Key Properties/Applications Reference
tert-Butyl (R)-(2-(hydroxymethyl)-...) tert-Butyl Benzoxazine Chiral intermediate, kinase targeting
Phenyl (3-Oxo-...-8-yl)-carbamate Phenyl Benzoxazine (8-yl) Reduced reactivity due to ketone
tert-Butyl 6-amino-3,4-dihydro-... tert-Butyl Benzoxazine (6-amino) Amino group enables cross-coupling

Biological Activity

tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate, identified by its CAS number 1799541-30-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit neuroprotective properties and act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

Research indicates that compounds similar to tert-butyl carbamate derivatives have demonstrated significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegeneration .

Anticancer Potential

In vitro studies have shown that benzoxazine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways that regulate cell survival and death. The presence of the hydroxymethyl group in the structure may enhance its interaction with biological macromolecules, leading to increased anticancer efficacy .

Study on Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of similar benzoxazine derivatives on neuronal cell lines. The results indicated that these compounds could significantly reduce cell death induced by oxidative stress and improve cell viability through their antioxidant mechanisms .

Anticancer Activity Assessment

Another research effort investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for targeted cancer therapies .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
NeuroprotectionIncreased cell viability under oxidative stress
AntioxidantSignificant reduction in oxidative damage
AnticancerInduced apoptosis in breast cancer cells

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate?

The compound is typically synthesized via carbamate protection of the amine group. A general procedure involves reacting the precursor amine (e.g., (R)-2-amino-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine) with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent like DMF or THF, often in the presence of a base such as Na₂CO₃. Reaction conditions (e.g., 80°C overnight) ensure complete conversion, followed by purification via column chromatography (dichloromethane/methanol eluent) .

Q. How is the stereochemical integrity of the (R)-configuration confirmed during synthesis?

Chiral purity is verified using polarimetry ([α]D measurements) and chiral HPLC. For example, in analogous carbamates, [α]D values (e.g., +39.7 in MeOH) and retention times in chiral columns are compared to reference standards. Single-crystal X-ray diffraction (e.g., using SHELX programs) can also resolve stereochemistry, as demonstrated for related benzoxazine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR : Peaks for tert-butyl (δ ~1.38 ppm), oxazine protons (δ 3.5–4.5 ppm), and aromatic protons (δ 6.6–7.0 ppm) .
  • IR Spectroscopy : Bands for carbamate C=O (~1680–1700 cm⁻¹) and hydroxyl groups (~3300–3400 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 255–300 range) confirm molecular weight .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration) be resolved for this compound?

Contradictions may arise from dynamic processes (e.g., rotational isomerism) or impurities. Use variable-temperature NMR to identify exchange broadening. For example, broadening of tert-butyl signals at low temperatures may indicate restricted rotation. Compare with computational models (DFT) to predict coupling constants and verify assignments .

Q. What strategies optimize stereoselective synthesis to minimize racemization?

  • Use low-temperature reactions to suppress epimerization.
  • Employ chiral auxiliaries or catalysts (e.g., enantiopure Boc-protected intermediates).
  • Monitor reaction progress via chiral SFC (supercritical fluid chromatography) for real-time enantiomeric excess (ee) analysis .

Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) simulations model:

  • Hydrogen bonding interactions : Critical for carbamate stability.
  • Transition states : Predict regioselectivity in nucleophilic reactions (e.g., hydroxyl group reactivity).
  • Solvent effects : Use COSMO-RS models to optimize reaction solvents .

Q. What experimental designs are robust for studying its stability under varying pH and temperature?

  • Accelerated stability studies : Incubate samples at 40–60°C and pH 1–10.
  • HPLC-MS monitoring : Track degradation products (e.g., tert-butyl cleavage or oxazine ring opening).
  • DOE (Design of Experiments) : Apply factorial designs to assess interactions between pH, temperature, and ionic strength .

Methodological Notes

  • Crystallography : For structural confirmation, use SHELX programs for X-ray data refinement. Key parameters: R factor <0.05, data-to-parameter ratio >20 .
  • Safety : While not classified as hazardous, handle with nitrile gloves and under fume hoods to avoid inhalation/contact. Store refrigerated in airtight containers .

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